![molecular formula C19H24N2O5S B8517353 tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate](/img/structure/B8517353.png)
tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate
Descripción general
Descripción
Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a benzylsulfonylamino group, and a 2-oxopyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-oxopyridinyl intermediate, which is then functionalized with a benzylsulfonylamino group. The final step involves the esterification of the intermediate with tert-butyl bromoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate involves its interaction with specific molecular targets. The benzylsulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The 2-oxopyridinyl moiety may also play a role in binding to biological macromolecules, affecting their function and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-[3-(methylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate
- Tert-butyl 2-[3-(ethylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate
- Tert-butyl 2-[3-(propylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate
Uniqueness
Tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate is unique due to the presence of the benzylsulfonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H24N2O5S |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C19H24N2O5S/c1-14-10-11-16(18(23)21(14)12-17(22)26-19(2,3)4)20-27(24,25)13-15-8-6-5-7-9-15/h5-11,20H,12-13H2,1-4H3 |
Clave InChI |
WFKAYBILVBRHDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C(=O)N1CC(=O)OC(C)(C)C)NS(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

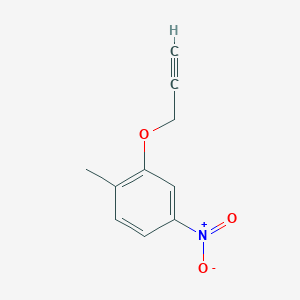
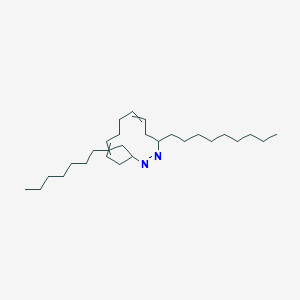
![4-[(3-Bromophenyl)ethynyl]pyridine](/img/structure/B8517290.png)
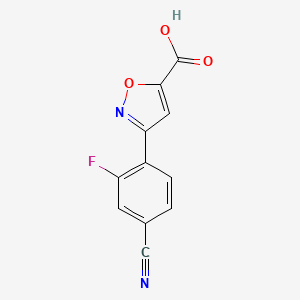
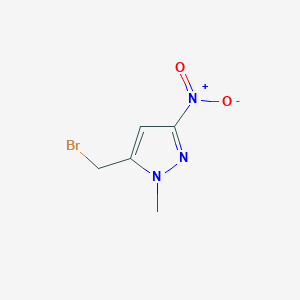
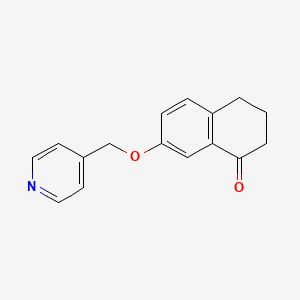

![5-Dimethylamino-benzo[B]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8517326.png)
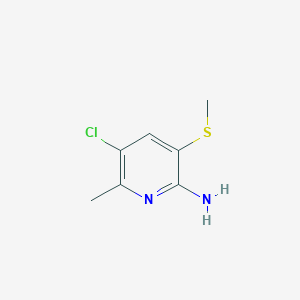
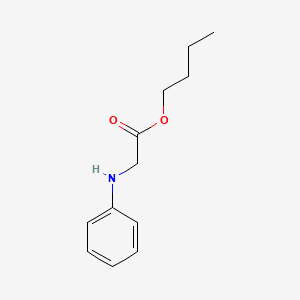
![(S)-N-(3,5-bis(trifluoromethyl)benzyl)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B8517363.png)
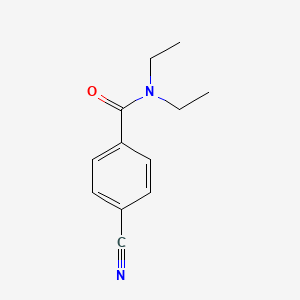
![8-tert-Butyloxycarbonyl-2-hydroxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B8517371.png)
